BenchChemオンラインストアへようこそ!

(2-(Phenylamino)pyrimidin-5-yl)methanol

Kinase inhibition Phenylamino-pyrimidine Selectivity profiling

This 2-anilinopyrimidine-5-methanol is the key intermediate from EP1724271 for GPR4 antagonist synthesis. Its fragment-like properties (MW 201.22, tPSA 58.04, LogP <2) and versatile 5-hydroxymethyl handle enable etherification, oxidation, and late-stage diversification—advantages unavailable with 5-carboxylic acid or ester analogs. Directly initiate library synthesis for neutrophilic inflammatory disease targets, bypassing route scouting. Ideal for medicinal chemistry and biophysical screening cascades.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 864172-94-1
Cat. No. B1629119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Phenylamino)pyrimidin-5-yl)methanol
CAS864172-94-1
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC=C(C=N2)CO
InChIInChI=1S/C11H11N3O/c15-8-9-6-12-11(13-7-9)14-10-4-2-1-3-5-10/h1-7,15H,8H2,(H,12,13,14)
InChIKeyIQMKUEYDTWZFSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-(Phenylamino)pyrimidin-5-yl)methanol (CAS 864172-94-1): Sourcing Guide for a Versatile 2-Anilinopyrimidine Scaffold


(2-(Phenylamino)pyrimidin-5-yl)methanol (CAS 864172-94-1) is a 2-anilinopyrimidine derivative bearing a hydroxymethyl substituent at the 5-position of the pyrimidine ring. It belongs to the phenylamino-pyrimidine (PAP) class, a privileged scaffold widely explored for kinase inhibition [1]. This compound is primarily utilized as a synthetic intermediate, most notably in the preparation of GPR4 antagonist candidates for neutrophilic inflammatory diseases, as disclosed in patent EP1724271 [2]. It is commercially supplied as a research chemical with typical purities of 95–98% .

Why Generic 2-Anilinopyrimidine Substitution Is Not Advisable for (2-(Phenylamino)pyrimidin-5-yl)methanol


The 2-anilinopyrimidine scaffold is extensively decorated in medicinal chemistry, yet even minor changes in substituent position or functional group drastically alter reactivity and biological profile. Unlike the heavily optimized 2,4-disubstituted kinase inhibitors (e.g., imatinib analogs) that achieve low-nanomolar potency against Bcr-Abl or JAK2, the 5-hydroxymethyl substitution pattern of (2-(Phenylamino)pyrimidin-5-yl)methanol redirects its utility toward GPR4 antagonist synthesis, offering very weak kinase inhibition (IC₅₀ > 55 µM) [1]. Additionally, the hydroxymethyl handle provides a distinct synthetic entry point for etherification or oxidation that is unavailable in the corresponding carboxylic acid or ester analogs, making direct replacement chemically non-equivalent .

Quantitative Differentiation Evidence for (2-(Phenylamino)pyrimidin-5-yl)methanol vs. Closest Analogs


Kinase Inhibition: Millimolar-Range Activity vs. Nanomolar PAP Kinase Inhibitors

In contrast to prototypical 2-phenylaminopyrimidine kinase inhibitors such as imatinib (ABL IC₅₀ = 38–100 nM), (2-(Phenylamino)pyrimidin-5-yl)methanol displays negligible kinase inhibition. In a human screening panel, the compound recorded an IC₅₀ > 55.69 µM and was annotated as 'inactive' . This three-order-of-magnitude potency gap confirms the compound is not a direct kinase inhibitor and should not be substituted for known PAP kinase inhibitors in target-based screens.

Kinase inhibition Phenylamino-pyrimidine Selectivity profiling

Functional Group Handle: Hydroxymethyl vs. Carboxylic Acid at the 5-Position Enables Divergent Derivatization

The 5-hydroxymethyl group of the target compound permits direct etherification, esterification, or oxidation to the aldehyde/carboxylic acid. Its direct analog, 2-(phenylamino)pyrimidine-5-carboxylic acid (CAS 450368-25-9), already occupies the oxidized state and cannot undergo the same reductive or nucleophilic derivatization pathways. The target compound is synthesized by DIBAL-H reduction of ethyl 2-(phenylamino)pyrimidine-5-carboxylate in 79% isolated yield, demonstrating the reversible interconversion between these two redox states .

Synthetic intermediate Functional group interconversion Medicinal chemistry

Patent-Validated Intermediate for GPR4 Antagonists vs. Common Kinase Inhibitor Scaffolds

Patent EP1724271 explicitly lists (2-(phenylamino)pyrimidin-5-yl)methanol as a synthetic intermediate for preparing bicyclic heterocyclic GPR4 antagonists intended for neutrophilic inflammatory disease. This contrasts with the vast majority of commercial 2-anilinopyrimidines, which are designed as ATP-competitive kinase inhibitors (Bcr-Abl, JAK, EGFR). The compound's specific utility in the GPR4 chemical series—a relatively underexplored target—creates a distinct sourcing rationale that is not fulfilled by off-the-shelf kinase-focused analogs [1].

GPR4 antagonist Neutrophilic inflammation Patent intermediate

Physicochemical Property Differentiation: Hydroxymethyl vs. Ethyl Ester Analogs

The hydroxymethyl analog (MW 201.22, tPSA 58.04, LogP 1.79) offers superior aqueous solubility and a lower molecular weight compared to its direct precursor ethyl 2-(phenylamino)pyrimidine-5-carboxylate (MW 243.26, tPSA 64.3, LogP ~2.5) . For fragment-based screening or early lead generation requiring high solubility, the hydroxymethyl derivative provides measurable physicochemical advantages.

Physicochemical properties Drug-likeness Solubility

Best-Fit Application Scenarios for Procuring (2-(Phenylamino)pyrimidin-5-yl)methanol (CAS 864172-94-1)


GPR4 Antagonist Lead Optimization Programs

As the key intermediate specified in EP1724271 for constructing bicyclic heterocyclic GPR4 antagonists, this compound provides a validated and patent-documented starting point for medicinal chemistry campaigns targeting neutrophilic inflammatory diseases [1]. Programs can bypass early route scouting and proceed directly to library synthesis using this intermediate.

Fragment-Based Drug Discovery (FBDD) Requiring Soluble 2-Anilinopyrimidine Cores

With a molecular weight of 201.22 g/mol, tPSA of 58.04 Ų, and predicted LogP below 2, this compound meets fragment-like property criteria (MW < 250, tPSA < 90, LogP < 3). It is preferred over the heavier ethyl ester analog (MW 243.26) for biophysical screening cascades where higher aqueous solubility and minimal ester instability are required .

Synthetic Methodology Development Utilizing a 5-Hydroxymethyl Handle

The primary alcohol at the 5-position enables diverse functional group interconversions—etherification, Mitsunobu coupling, oxidation to aldehydes or carboxylic acids—that are unavailable with the 5-carboxylic acid or 5-ester analogs. This makes the compound particularly valuable for labs developing novel heterocyclic scaffolds through late-stage diversification of the 2-anilinopyrimidine core .

Quote Request

Request a Quote for (2-(Phenylamino)pyrimidin-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.